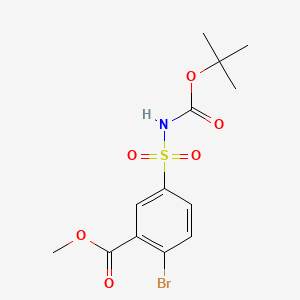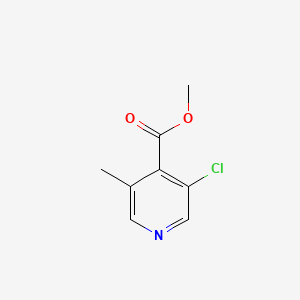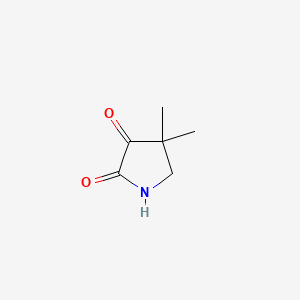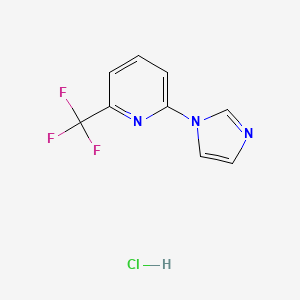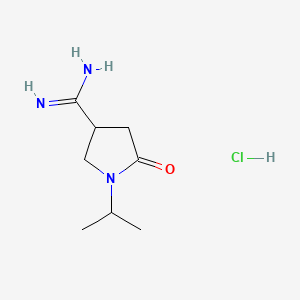
Planchol E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Planchol E is a compound with the chemical formula C14H12O7 . It is known for its antioxidant properties and is often used as a food additive to extend the shelf life of food and prevent oxidation . Planchol E is also used as an antioxidant and preservative .
Molecular Structure Analysis
Planchol E has a molecular weight of 292.24 g/mol . The molecular structure analysis of Planchol E is not detailed in the available resources.Physical And Chemical Properties Analysis
Planchol E is a powder with a density of 1.6016g/ml . It has a molecular weight of 292.24 g/mol and a chemical formula of C14H12O7 .Applications De Recherche Scientifique
Anti-HIV-1 Activity
Planchol E is one of the chemical constituents of Cassia abbreviata , a plant with a long history in traditional medicine . It has been found to exhibit potent anti-HIV-1 activity . This suggests that Planchol E could be used in the development of new treatments for HIV-1.
Non-Cytotoxicity
Planchol E has been found to not show cytotoxic activity against several cancer cell lines . This non-cytotoxic property is important in the field of drug development, as it suggests that Planchol E could be used in treatments without causing harm to healthy cells.
Phenolic Compound
Planchol E is a rare type of phenolic compound . Phenolic compounds are known for their antioxidant properties, suggesting potential applications of Planchol E in the prevention and treatment of diseases caused by oxidative stress.
Isolation from Pinus yunnanensis
Planchol E can be isolated from the cones and seeds of Pinus yunnanensis , an important economic tree in the forest zone of Yunnan Province, China . This suggests potential applications in the field of sustainable and green chemistry, where bio-based resources are used to produce valuable compounds.
Potential in Drug Discovery
Given its unique properties and the fact that it can be obtained from a renewable source, Planchol E could be a valuable addition to natural product libraries used in drug discovery .
Propriétés
IUPAC Name |
(1S,10R,11R,15R)-4,6-dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O7/c1-14-6(4-9(17)20-14)12-13(21-14)11(18)10-7(16)2-5(15)3-8(10)19-12/h2-3,6,12-13,15-16H,4H2,1H3/t6-,12-,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEZSRAOQOUXOE-HVEUFLKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(=O)O1)C3C(O2)C(=O)C4=C(C=C(C=C4O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CC(=O)O1)[C@@H]3[C@H](O2)C(=O)C4=C(C=C(C=C4O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Planchol E | |
Q & A
Q1: What is the biological activity of Planchol E?
A1: Research indicates that Planchol E did not exhibit cytotoxic activity against a selection of cancer cell lines []. This suggests that Planchol E might not be a viable candidate for anti-cancer therapies, at least not through a direct cytotoxic mechanism. Further research is needed to explore other potential biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

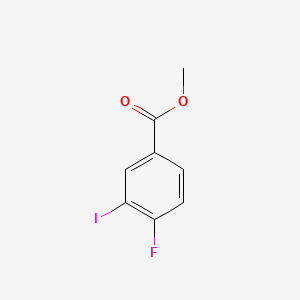
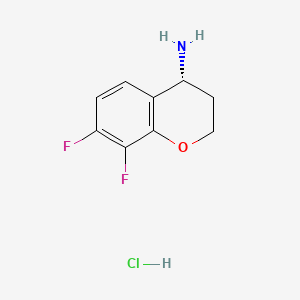

![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

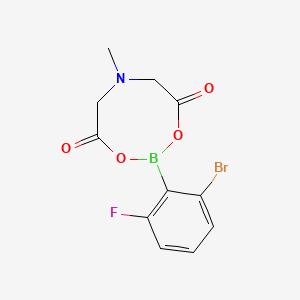
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)
